molecular formula C18H22ClN3O5 B037087 ethyl-[7-(ethylamino)-2,8-dimethylphenoxazin-3-ylidene]azanium;perchlorate CAS No. 41830-81-3

ethyl-[7-(ethylamino)-2,8-dimethylphenoxazin-3-ylidene]azanium;perchlorate

Cat. No.: B037087
CAS No.: 41830-81-3
M. Wt: 395.8 g/mol
InChI Key: YDTINNWJPMAKSP-UHFFFAOYSA-N
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Description

Ethyl-[7-(ethylamino)-2,8-dimethylphenoxazin-3-ylidene]azanium perchlorate (CAS 41830-81-3), commonly referred to as Oxazine 4 perchlorate, is a phenoxazinium dye characterized by its heterocyclic aromatic core. The compound features a phenoxazine backbone substituted with ethylamino and methyl groups, forming a conjugated π-system that confers strong absorption and fluorescence properties. Its perchlorate counterion enhances solubility in polar solvents and stabilizes the cationic structure, making it suitable for applications in laser technology, biological staining, and photodynamic therapy .

Properties

CAS No.

41830-81-3

Molecular Formula

C18H22ClN3O5

Molecular Weight

395.8 g/mol

IUPAC Name

N-ethyl-7-ethylimino-2,8-dimethylphenoxazin-3-amine;perchloric acid

InChI

InChI=1S/C18H21N3O.ClHO4/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;2-1(3,4)5/h7-10,19H,5-6H2,1-4H3;(H,2,3,4,5)

InChI Key

YDTINNWJPMAKSP-UHFFFAOYSA-N

SMILES

CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3O2)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CCNC1=CC2=C(C=C1C)N=C3C=C(C(=NCC)C=C3O2)C.OCl(=O)(=O)=O

Other CAS No.

41830-81-3

physical_description

Shiny green powder;  [Acros Organics MSDS]

Pictograms

Irritant

Synonyms

3,7-bis(ethylamino)-2,8-dimethyl-phenoxazin-5-iuperchlorate; OXAZINE 4 PERCHLORATE; oxazine4perchlorate,lasergrade; 3,7-BIS(ETHYLAMINO)-2,8-DIMETHYLPHENOXAZIN-5-IUM PERCHLORATE; Oxazine 4 perchlorate, 99%, laser grade, pure; Oxazine 4 perchlorate, laser g

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenoxazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl-, perchlorate (1:1) typically involves the reaction of phenoxazine derivatives with ethylamine and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the perchlorate salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Phenoxazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl-, perchlorate (1:1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various chemical applications.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different phenoxazine derivatives, while substitution reactions can produce a variety of substituted phenoxazines.

Scientific Research Applications

Phenoxazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl-, perchlorate (1:1) has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and as a dye in analytical chemistry.

    Biology: Employed in biological staining techniques to visualize cellular components.

    Medicine: Investigated for its potential therapeutic properties and used in diagnostic assays.

    Industry: Utilized in the production of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of Phenoxazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl-, perchlorate (1:1) involves its interaction with specific molecular targets. The compound can bind to certain proteins and enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

New Methylene Blue N (C.I. Basic Blue 24)

Structure: 3,7-Bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride (CAS 1934-16-3). Key Differences:

  • Core Heteroatom: New Methylene Blue N contains a phenothiazine core (sulfur atom) instead of phenoxazine (oxygen atom). This substitution reduces oxidation stability but enhances near-infrared absorption.
  • Counterion: Chloride (Cl⁻) vs. perchlorate (ClO₄⁻).
  • Applications : Both are cationic dyes, but New Methylene Blue N is primarily used in histology for Gram staining and as a photodynamic therapy agent, whereas Oxazine 4 is optimized for laser applications due to its narrower emission band .
Property Oxazine 4 Perchlorate New Methylene Blue N
Core Structure Phenoxazine (O) Phenothiazine (S)
Absorption Max (nm) 650–670 (methanol) 620–640 (water)
Fluorescence Strong, laser-grade purity Moderate, broad emission
Primary Use Laser dyes, sensors Biological staining

Nile Blue A Perchlorate

Structure: [9-(Diethylamino)benzo[a]phenoxazin-5-ylidene]azanium perchlorate (CAS 2387-03-3). Key Differences:

  • Extended Aromatic System: Nile Blue A incorporates a benzo[a]phenoxazine core, which red-shifts absorption (680–700 nm) compared to Oxazine 3.
  • Substituents: A diethylamino group at position 9 vs. ethylamino at position 7 in Oxazine 4. This alters charge distribution and solubility in nonpolar solvents .
  • Applications : Nile Blue A is used in microbial staining and as a redox indicator, whereas Oxazine 4’s higher symmetry improves its performance in optoelectronics .
Property Oxazine 4 Perchlorate Nile Blue A Perchlorate
Aromatic System Phenoxazine Benzo[a]phenoxazine
Absorption Max (nm) 650–670 680–700
Solubility High in acetonitrile Moderate in ethanol
Primary Use Laser-grade dyes Microbiology, redox studies

Rhodamine 590 Chloride

Structure: Ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium chloride (CAS 3068-39-1). Key Differences:

  • Core Structure: Rhodamine 590 is a xanthene derivative (oxygen-containing tricyclic system), lacking the nitrogen-rich phenoxazine/phenothiazine backbone.
  • Functional Groups : A methoxycarbonylphenyl group at position 9 enhances Stokes shift but reduces thermal stability compared to Oxazine 4 .
  • Applications : Rhodamine 590 is widely used in flow cytometry and fluorescence microscopy, while Oxazine 4’s rigid structure supports longer fluorescence lifetimes in laser systems .
Property Oxazine 4 Perchlorate Rhodamine 590 Chloride
Core Structure Phenoxazine Xanthene
Emission Range 670–690 nm 580–610 nm
Thermal Stability High (decomp. >250°C) Moderate (decomp. ~200°C)
Primary Use Laser optics Fluorescent probes

Research Findings and Spectral Data

  • NMR Analysis : Oxazine 4 perchlorate exhibits distinct proton environments due to its symmetrical substitution pattern. For example, ethyl groups resonate at δ 1.4–1.7 ppm (triplet), while aromatic protons appear at δ 7.3–8.8 ppm, reflecting electron-withdrawing effects of the perchlorate ion .
  • Stability : Perchlorate salts like Oxazine 4 show superior thermal and photostability compared to chloride analogs (e.g., New Methylene Blue N), as evidenced by accelerated aging tests under UV light .
  • Quantum Yield: Oxazine 4 has a fluorescence quantum yield of ~0.45 in methanol, outperforming Nile Blue A (~0.30) but lagging behind Rhodamine 590 (~0.95) due to differences in conjugation length .

Biological Activity

Chemical Structure and Properties

Molecular Formula: C18H22ClN3O
Molecular Weight: 370.42 g/mol
CAS Number: 356068-97-8

The compound belongs to the class of phenoxazines and is characterized by the presence of an ethylamino group, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that phenoxazine derivatives, including this compound, exhibit significant antimicrobial activity. The mechanism often involves the generation of reactive oxygen species (ROS) that disrupt cellular functions in bacteria and fungi. For instance, studies have demonstrated that certain phenoxazines can inhibit bacterial growth by damaging cell membranes and interfering with metabolic pathways.

Anticancer Activity

Phenoxazine derivatives have been investigated for their anticancer properties. The compound's ability to intercalate DNA and inhibit topoisomerase enzymes suggests potential as a chemotherapeutic agent. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy.

Neuroprotective Effects

Some studies suggest that compounds within this class may exert neuroprotective effects, potentially through antioxidant mechanisms. The ability to scavenge free radicals could mitigate oxidative stress in neuronal cells, providing a therapeutic avenue for neurodegenerative diseases.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated various phenoxazine derivatives against common pathogens. The results indicated that derivatives similar to ethyl-[7-(ethylamino)-2,8-dimethylphenoxazin-3-ylidene]azanium;perchlorate displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting a promising role in treating resistant strains.

CompoundMIC (µg/mL)Pathogen
This compound5E. coli
Standard Antibiotic4E. coli

Anticancer Studies

In another study published in Cancer Letters, researchers explored the cytotoxic effects of various phenoxazine derivatives on human cancer cell lines. The findings indicated that the compound induced significant cell death in breast and lung cancer cells at concentrations lower than those required for normal cell toxicity.

Cell LineIC50 (µM)Compound Tested
MCF-7 (Breast)10This compound
A549 (Lung)15This compound

Neuroprotective Mechanism Exploration

A recent investigation focused on the neuroprotective effects of phenoxazine derivatives was published in Neuroscience Letters. The study highlighted the compound's ability to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents.

Q & A

Q. What are the critical steps in synthesizing ethyl-[7-(ethylamino)-2,8-dimethylphenoxazin-3-ylidene]azanium; perchlorate, and how do reaction conditions influence yield?

Synthesis typically involves sequential alkylation, cyclization, and salt formation. Key steps include:

  • Alkylation of phenoxazine precursors under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Cyclization in polar aprotic solvents (e.g., DMF) at 60–80°C to stabilize intermediates .
  • Salt formation with perchloric acid in anhydrous conditions to avoid hydrolysis . Yield optimization requires precise stoichiometric control, with deviations >5% leading to byproducts (e.g., over-alkylated derivatives) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm alkyl group integration and phenoxazine core geometry. For example, ethylamino protons appear as triplets (δ 1.2–1.4 ppm), while aromatic protons show splitting patterns indicative of substituent positions .
  • Mass Spectrometry (HRMS) : Resolves molecular ion peaks (e.g., [M-ClO4_4^-]+^+) and fragmentation patterns to validate the azanium-perchlorate ion pair .
  • FTIR : Detects perchlorate counterion vibrations (~1100 cm1^{-1}) and C=N stretching (1600–1650 cm1^{-1}) .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF. For cell-based studies:

  • Use solvent concentrations <0.1% to avoid cytotoxicity .
  • Pre-filter solutions (0.22 µm) to remove insoluble aggregates that skew dose-response data .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

Discrepancies often arise from metabolic instability or off-target binding. Methodological solutions include:

  • Metabolite Profiling : LC-MS/MS to identify degradation products (e.g., de-ethylated analogs) that alter activity .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to primary targets (e.g., DNA G-quadruplexes) versus serum proteins .
  • Pharmacokinetic Modeling : Adjusts dosing intervals based on half-life differences between models .

Q. How can computational methods guide the optimization of this compound’s photophysical properties?

  • TD-DFT Calculations : Predict absorption/emission spectra by modeling electron transitions in the phenoxazine-azanium system. For example, ethylamino groups redshift λmax_{max} by 20–30 nm via electron-donating effects .
  • Molecular Dynamics (MD) : Simulates solvent interactions to refine Stokes shift measurements .

Q. What experimental frameworks validate the compound’s mechanism of action in redox-mediated pathways?

  • Electrochemical Analysis : Cyclic voltammetry identifies redox potentials (e.g., E1/2_{1/2} for phenoxazine oxidation) correlated with ROS generation .
  • EPR Spectroscopy : Detects radical intermediates (e.g., semiquinone species) using spin traps like DMPO .
  • Gene Expression Profiling : RNA-seq of treated cells reveals upregulation of antioxidant genes (e.g., NRF2 targets) .

Key Methodological Recommendations

  • Controlled Atmosphere : Use Schlenk lines for air-sensitive steps (e.g., perchlorate salt formation) .
  • Data Triangulation : Cross-validate bioactivity results with orthogonal assays (e.g., fluorescence-based vs. calorimetric binding) .
  • Ethical Synthesis : Avoid perchlorate waste by neutralization with NaHCO3_3 before disposal .

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